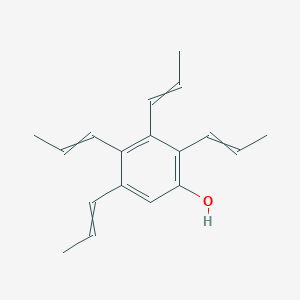
2,3,4,5-Tetra(prop-1-en-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetra(prop-1-en-1-yl)phenol is an organic compound characterized by the presence of four prop-1-en-1-yl groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra(prop-1-en-1-yl)phenol typically involves the alkylation of phenol with prop-1-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of prop-1-en-1-yl bromide or chloride. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to ensure complete substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as phase-transfer catalysts can be employed to enhance the efficiency of the alkylation process. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
2,3,4,5-Tetra(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The prop-1-en-1-yl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: Alkylated phenols, alcohols, and alkanes.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
科学的研究の応用
2,3,4,5-Tetra(prop-1-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
作用機序
The mechanism of action of 2,3,4,5-Tetra(prop-1-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity and biological activity. The prop-1-en-1-yl groups contribute to the compound’s lipophilicity, affecting its solubility and membrane permeability.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetra(prop-1-en-1-yl)phenol: Unique due to the presence of four prop-1-en-1-yl groups.
2,3,4,5-Tetra(methyl)phenol: Similar structure but with methyl groups instead of prop-1-en-1-yl groups.
2,3,4,5-Tetra(ethyl)phenol: Contains ethyl groups instead of prop-1-en-1-yl groups.
Uniqueness
This compound is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
55056-75-2 |
|---|---|
分子式 |
C18H22O |
分子量 |
254.4 g/mol |
IUPAC名 |
2,3,4,5-tetrakis(prop-1-enyl)phenol |
InChI |
InChI=1S/C18H22O/c1-5-9-14-13-18(19)17(12-8-4)16(11-7-3)15(14)10-6-2/h5-13,19H,1-4H3 |
InChIキー |
JJXRKEOKUKFCOO-UHFFFAOYSA-N |
正規SMILES |
CC=CC1=CC(=C(C(=C1C=CC)C=CC)C=CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)

![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)


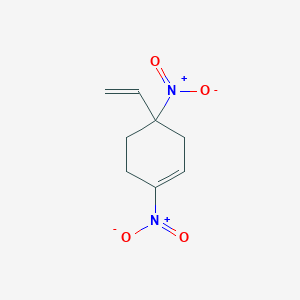
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
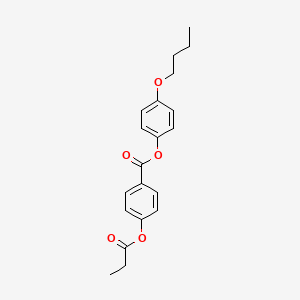
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
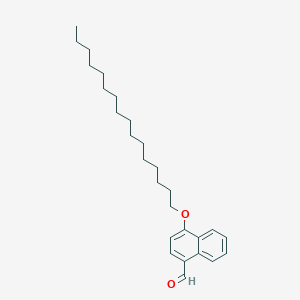
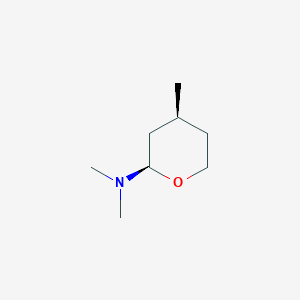
![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
